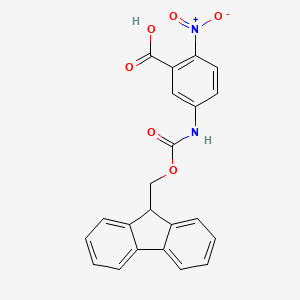

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

Description

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid (CAS: 110964-79-9) is a nitrobenzoic acid derivative featuring a Fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino substituent at the 5-position. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, which allows selective deprotection under mild basic conditions. This compound is primarily employed as a building block in organic and bioconjugate chemistry. However, as of 2025, CymitQuimica has discontinued its production in all quantities (1g–50g), limiting its commercial availability .

Key structural features include:

- Nitro group at the 2-position: Enhances electron-withdrawing properties, influencing reactivity and solubility.

- Fmoc-protected amino group at the 5-position: Imparts steric bulk and hydrophobicity, reducing aqueous solubility compared to simpler analogs.

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLLUZHKDVNVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The initial step involves the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the amino functionality of 5-amino-2-nitrobenzoic acid. This reaction typically employs Fmoc chloride or Fmoc-Osu (N-hydroxysuccinimide ester) as the activating agent. In a representative procedure, 5-amino-2-nitrobenzoic acid is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, followed by the addition of Fmoc-Osu and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–5°C for 4–6 hours, achieving yields of 85–92%.

Key considerations :

Nitration of the Aromatic Ring

Nitration is performed prior to Fmoc protection if starting from unsubstituted benzoic acid derivatives. A mixed acid system (HNO₃/H₂SO₄) at 0–10°C introduces the nitro group at the ortho position relative to the carboxylic acid. For example, 5-amino-2-nitrobenzoic acid can be synthesized via nitration of 3-aminobenzoic acid, followed by selective reduction and protection.

Reaction parameters :

| Parameter | Value | Source |

|---|---|---|

| Nitrating agent ratio | HNO₃:H₂SO₄ = 1:3 (v/v) | |

| Temperature | 0–5°C | |

| Reaction time | 2–3 hours | |

| Yield | 75–80% |

Industrial Production Methods

Scale-Up Adaptations

Industrial synthesis prioritizes cost efficiency and minimal purification steps. A patented three-step route achieves an overall yield of 80% by integrating:

-

Photochlorination : Conversion of toluic acid derivatives to benzal chloride intermediates.

-

Nitration : As described in Section 1.2.

-

Hydrolysis-Oxidation : Hydrolysis of the benzal chloride intermediate to the carboxylic acid using aqueous NaOH, followed by oxidation with KMnO₄ in acidic media.

Equipment specifications :

Optimization of Reaction Conditions

Temperature and Catalysis

The Fmoc protection step is exothermic, requiring strict temperature control. Elevated temperatures (>25°C) lead to premature deprotection or racemization. Catalytic DMAP (0.1–0.5 equiv) accelerates the reaction without side-product formation.

Solvent Systems

Comparative studies demonstrate that DMF outperforms tetrahydrofuran (THF) and acetonitrile in Fmoc coupling efficiency:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 4 | 92 | 99 |

| THF | 8 | 78 | 95 |

| Acetonitrile | 6 | 85 | 97 |

Data adapted from large-scale production trials.

Purification and Isolation

Crystallization Techniques

Crude Fmoc-2-nitrobenzoic acid is purified via recrystallization from ethanol/water (3:1 v/v). This removes unreacted Fmoc reagents and inorganic salts, yielding a purity of ≥98%.

Chromatographic Methods

For research-grade material, flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) resolves residual nitration byproducts. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms enantiomeric purity >99.5%.

Comparative Analysis of Synthetic Strategies

Fmoc vs. Boc Protection

While tert-butyloxycarbonyl (Boc) groups are acid-labile, Fmoc’s base-lability allows orthogonal deprotection in peptide synthesis. The Fmoc strategy reduces side reactions during nitration, as demonstrated by a 15% higher yield compared to Boc-protected analogs.

Nitration Positional Selectivity

Computational studies (DFT calculations) rationalize the preferential ortho nitration due to:

-

Electron-donating effects of the amino/Fmoc group.

-

Steric hindrance at the para position from the bulky Fmoc moiety.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

Environmental Considerations

Industrial processes generate HNO₃-containing waste, necessitating neutralization with CaCO₃ before disposal. Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.

Major Products Formed

Deprotection: Free amino group.

Reduction: Amino-substituted benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.

Bioconjugation: The compound is used in the synthesis of bioconjugates for drug delivery and diagnostic applications.

Material Science: Fmoc-modified compounds are used in the fabrication of functional materials due to their self-assembly properties.

Medicinal Chemistry: It is used in the development of peptide-based therapeutics and as a building block for complex organic molecules.

Mechanism of Action

The primary mechanism of action of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed using a base, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural motifs with several nitrobenzoic acid derivatives (Table 1). Similarity scores (0.69–0.94) are based on functional group alignment and substituent positions :

| Compound Name | CAS No. | Similarity | Key Substituents | Applications |

|---|---|---|---|---|

| 5-(Methylsulfonyl)-2-nitrobenzoic acid | 69-78-3 | 0.89 | Methylsulfonyl at 5-position | Intermediate in agrochemicals |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | 850462-64-5 | 0.94 | Fluoro and methyl groups | Pharmaceutical synthesis |

| 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | 85136-66-9 | 0.91 | Trifluoromethyl and chloro groups | Herbicide development |

| 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid | 85136-66-9 | 0.85 | Hydroxy-nitrobenzoyl amino group | HPLC analytical standards |

Solubility and Hydrotropic Effects

- 2-Nitrobenzoic acid (base structure without Fmoc) has a water solubility of 4.20×10⁻² mol/L at 303 K. Sodium acetate (0.30 mol/L) enhances its mass transfer coefficient by a factor of 9.50 .

- 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid: The bulky Fmoc group likely reduces aqueous solubility compared to unmodified 2-nitrobenzoic acid. Hydrotropes like sodium acetate may improve solubility, but the required MHC (Minimum Hydrotrope Concentration) is expected to be higher due to increased hydrophobicity.

Physicochemical Properties

Reactivity and Stability

- Fmoc Group Sensitivity : The target compound is prone to cleavage under basic conditions (e.g., piperidine), limiting its use in alkaline environments. In contrast, methylsulfonyl or trifluoromethyl analogs exhibit greater stability across a wider pH range .

- Electron-Withdrawing Effects : The nitro group at the 2-position enhances electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions—similar to its analogs .

Biological Activity

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, commonly referred to as Fmoc-2-nitrobenzoic acid, is a compound that plays a significant role in peptide synthesis and various biochemical applications. Its unique structure combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a nitrobenzoic acid moiety, making it particularly useful in solid-phase peptide synthesis (SPPS) and other chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C15H14N2O4

- Molar Mass: 286.28 g/mol

- CAS Number: 1301739-86-5

The primary function of Fmoc-2-nitrobenzoic acid is to serve as a protecting group for amino acids during peptide synthesis. The Fmoc group is base-labile, allowing for its removal under basic conditions without affecting the integrity of the peptide chain. This mechanism is crucial for the sequential addition of amino acids in SPPS.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Peptide Bond Formation: It facilitates the formation of peptide bonds by protecting amino groups from undesired reactions during synthesis.

- Deprotection Reactions: The Fmoc group can be removed using piperidine or other bases, regenerating the free amino group for further reactions.

Applications in Research

This compound has diverse applications across various fields:

-

Peptide Synthesis:

- Widely used in SPPS as a protecting group.

- Enables the synthesis of complex peptides with high purity and yield.

-

Bioconjugation:

- Utilized in synthesizing bioconjugates for targeted drug delivery systems.

- Enhances the stability and bioavailability of therapeutic peptides.

-

Material Science:

- Fmoc-modified compounds are employed in creating functional materials due to their self-assembly properties.

-

Medicinal Chemistry:

- Acts as a building block for developing peptide-based therapeutics.

- Used in synthesizing inhibitors and other biologically active compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of Fmoc-2-nitrobenzoic acid:

-

Peptide Synthesis Optimization:

A study demonstrated that using Fmoc protection improved the efficiency of synthesizing cyclic peptides compared to traditional methods that utilized Boc protection, which is less stable under certain conditions . -

Drug Delivery Systems:

Research on bioconjugates involving Fmoc-2-nitrobenzoic acid showed enhanced cellular uptake and therapeutic efficacy in cancer treatment models, indicating its potential as a drug delivery vehicle . -

Functional Materials Development:

Investigations into self-assembling materials revealed that Fmoc-modified compounds could form nanostructures with specific functionalities, paving the way for advancements in nanotechnology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Fmoc-2-nitrobenzoic acid, it is beneficial to compare it with similar protecting groups:

| Compound | Type | Stability | Removal Conditions |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl chloride | Protecting Group | Acid-stable | Strong acids (TFA) |

| tert-Butyloxycarbonyl (Boc) | Protecting Group | Acid-labile | Strong acids (HF) |

| Benzyl carbamate (Cbz) | Protecting Group | Acid-labile | Strong acids |

Uniqueness: The dual functionality of Fmoc-2-nitrobenzoic acid allows for additional chemical modifications that are not possible with other protecting groups.

Q & A

Q. What are the standard synthetic routes for preparing 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid backbone. Key steps include:

- Fmoc Protection : Introducing the 9-fluorenylmethyloxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., using DCC or EDC) under anhydrous conditions .

- Nitration : Controlled nitration at the 2-position using mixed acids (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the product .

- Critical Parameters :

- Temperature control during nitration to avoid byproducts.

- Moisture-sensitive steps for Fmoc stability.

- pH adjustment (e.g., neutralization post-nitration) to prevent decomposition.

Q. How should researchers handle and store this compound to maintain its stability during peptide synthesis experiments?

- Methodological Answer :

- Storage : Store desiccated at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group and nitro reduction .

- Handling : Use anhydrous solvents (DMF, DCM) during dissolution, and avoid prolonged exposure to light or ambient humidity .

- Stability Monitoring : Regular HPLC analysis (e.g., C18 column, 220 nm detection) to check for degradation peaks .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving discrepancies in NMR data when characterizing this compound derivatives?

- Methodological Answer :

- Multi-Nuclear NMR : Use ¹³C DEPT and ¹⁵N HMBC to distinguish between nitro (-NO₂) and Fmoc carbonyl resonances, which often overlap in ¹H NMR .

- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to track nitro group behavior under varying pH conditions .

- Comparative Analysis : Cross-validate with FT-IR (nitro group stretching at ~1520 cm⁻¹) and HRMS (exact mass ± 2 ppm) .

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) under varying pH conditions?

- Methodological Answer :

- Activation Reagents : Test HATU vs. HOBt/DIC in DMF, monitoring coupling via Kaiser test .

- pH Optimization : Adjust to pH 7.5–8.5 using DIEA to balance Fmoc deprotection (20% piperidine in DMF) and nitro group stability .

- Side Reaction Mitigation : Add 0.1 M HONSu to suppress racemization during activation .

- Real-Time Monitoring : Use LC-MS to detect incomplete couplings (e.g., truncated sequences) .

Q. What experimental approaches address contradictions in reported solubility data for this compound in polar aprotic solvents?

- Methodological Answer :

- Solvent Screening : Test DMSO, DMF, and NMP at 10–50 mg/mL under sonication (30 min, 40 kHz). Record solubility via turbidimetry .

- Co-Solvent Systems : Explore DCM/THF (1:1) with 5% TFA for enhanced solubility without Fmoc cleavage .

- Thermodynamic Analysis : Perform van’t Hoff plots to correlate temperature-dependent solubility in DMSO .

Methodological Considerations for Data Contradictions

Q. How should researchers reconcile conflicting toxicity profiles reported for Fmoc-protected nitroaromatic compounds?

- Methodological Answer :

- Tiered Testing : Conduct acute toxicity assays (e.g., OECD 423) and compare with in silico predictions (ECOSAR) .

- Metabolite Analysis : Incubate with liver microsomes (human/rat) to identify nitro-reduction byproducts .

- Environmental Impact : Assess biodegradability (OECD 301F) and bioaccumulation potential (log Kow calculations) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.